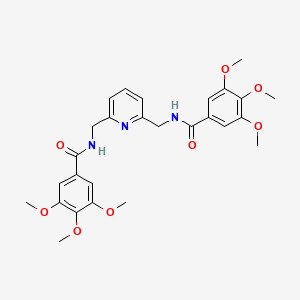

![molecular formula C22H21N3O3S2 B11500974 3-benzyl-5-(3,4-diethoxyphenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11500974.png)

3-benzyl-5-(3,4-diethoxyphenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

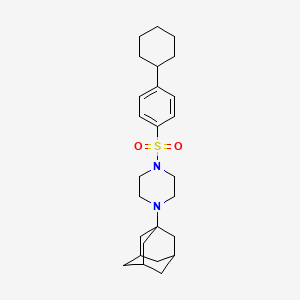

3-Benzyl-5-(3,4-Diethoxyphenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-on ist eine komplexe organische Verbindung, die zur Familie der Thiazolo[4,5-d]pyrimidine gehört. Diese Verbindung zeichnet sich durch ihre einzigartigen Strukturmerkmale aus, darunter ein Thiazolring, der mit einem Pyrimidinring verschmolzen ist, zusammen mit Benzyl- und Diethoxyphenylsubstituenten.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Benzyl-5-(3,4-Diethoxyphenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-on beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung des Thiazolrings: Der erste Schritt beinhaltet die Synthese des Thiazolrings durch die Reaktion geeigneter Ausgangsmaterialien wie α-Halogenketonen und Thioharnstoff unter basischen Bedingungen.

Verschmelzen des Thiazols und des Pyrimidinrings: Der Thiazolring wird dann durch Cyclisierungsreaktionen unter Verwendung geeigneter Reagenzien und Katalysatoren mit einem Pyrimidinring verschmolzen.

Einführung von Benzyl- und Diethoxyphenylgruppen:

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege beinhalten, um höhere Ausbeuten und Reinheit zu erreichen. Dies kann die Verwendung fortschrittlicher katalytischer Systeme, kontinuierlicher Durchflussreaktoren und Reinigungstechniken wie Umkristallisation und Chromatographie umfassen.

Chemische Reaktionsanalyse

Arten von Reaktionen

3-Benzyl-5-(3,4-Diethoxyphenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-on durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Schwefelatom in der Thioxogruppe, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können auf die Carbonylgruppe im Pyrimidinring abzielen, was zur Bildung von Alkoholderivaten führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H₂O₂) und m-Chlorperbenzoesäure (m-CPBA).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) werden häufig verwendet.

Substitution: Nukleophile wie Amine, Thiole und Halogenide können unter basischen oder sauren Bedingungen eingesetzt werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone, Alkoholderivate und verschiedene substituierte Analoga, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

3-Benzyl-5-(3,4-Diethoxyphenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-on hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

Der Wirkmechanismus von 3-Benzyl-5-(3,4-Diethoxyphenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen:

Molekulare Zielstrukturen: Die Verbindung kann mit verschiedenen Enzymen und Rezeptoren interagieren und deren Aktivität modulieren, was zu biologischen Wirkungen führt.

Beteiligte Signalwege: Sie kann Signalwege beeinflussen, die mit Zellproliferation, Apoptose und Entzündung zusammenhängen, was zu ihren potenziellen therapeutischen Wirkungen beiträgt.

Vorbereitungsmethoden

The synthesis of 3-BENZYL-5-(3,4-DIETHOXYPHENYL)-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of appropriate benzyl and diethoxyphenyl derivatives with thioamides under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or diethoxyphenyl positions, using reagents like alkyl halides or acyl chlorides.

Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions to form various fused ring systems.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 3-BENZYL-5-(3,4-DIETHOXYPHENYL)-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as topoisomerase I, which plays a crucial role in DNA replication and cell division . The compound binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand, leading to DNA damage and cell death. This mechanism is particularly relevant in its anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Thiazolo[5,4-d]thiazole: Diese Verbindungen teilen eine ähnliche Thiazol-Pyrimidin-Verschmelzungsringstruktur und zeigen vergleichbare elektronische Eigenschaften.

Spirobifluorenderivate: Diese Moleküle haben eine Spirobifluoreinheit und werden in optoelektronischen Anwendungen verwendet.

Kovalente Triazin-Gerüste: Diese Materialien enthalten Triazinringe und werden in der Photokatalyse und Wasserstoffproduktion verwendet.

Einzigartigkeit

3-Benzyl-5-(3,4-Diethoxyphenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-on ist aufgrund seiner spezifischen Kombination von Benzyl- und Diethoxyphenylsubstituenten einzigartig, die unterschiedliche chemische und physikalische Eigenschaften verleihen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen.

Eigenschaften

Molekularformel |

C22H21N3O3S2 |

|---|---|

Molekulargewicht |

439.6 g/mol |

IUPAC-Name |

3-benzyl-5-(3,4-diethoxyphenyl)-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |

InChI |

InChI=1S/C22H21N3O3S2/c1-3-27-16-11-10-15(12-17(16)28-4-2)19-23-20-18(21(26)24-19)30-22(29)25(20)13-14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3,(H,23,24,26) |

InChI-Schlüssel |

RSEPBPGAKNVOTR-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=C(C=C(C=C1)C2=NC3=C(C(=O)N2)SC(=S)N3CC4=CC=CC=C4)OCC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Ethoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid](/img/structure/B11500892.png)

![ethyl 4-[3-(morpholin-4-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11500904.png)

![1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11500911.png)

![3-(4-Chlorophenyl)-3-[(3-phenylpropanoyl)amino]propanoic acid](/img/structure/B11500918.png)

![Ethyl 3-[(4-tert-butylphenyl)formamido]-3-(3-nitrophenyl)propanoate](/img/structure/B11500919.png)

![N~1~-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-nitrobenzene-1,2-dicarboxamide](/img/structure/B11500945.png)

![2-(4-tert-butylphenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B11500960.png)

![N,N-dimethyl-6-[1-(naphthalen-2-ylsulfonyl)pyrrolidin-2-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B11500996.png)

![[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl N-(3-fluorobenzoyl)carbamate](/img/structure/B11501002.png)